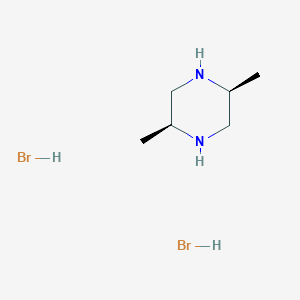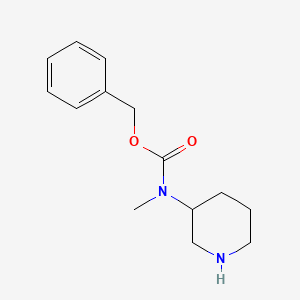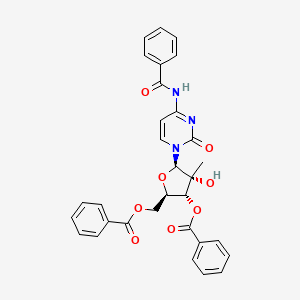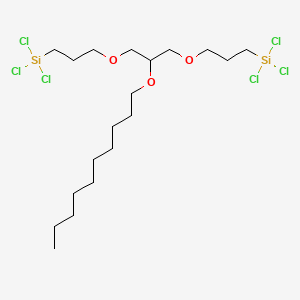
1,3-Bis(3-trichlorosilylpropoxy)-2-decyloxypropane
Vue d'ensemble
Description
1,3-Bis(3-trichlorosilylpropoxy)-2-decyloxypropane (BTP-2DOP) is a novel silane-based compound that has been developed as a reagent for the synthesis of various organic compounds. BTP-2DOP has been studied for its potential applications in a variety of fields, including materials science, organic synthesis, and biochemistry.
Applications De Recherche Scientifique
Self-Assembly and Metallo-Supramolecular Chemistry
1,3-Bis(3-trichlorosilylpropoxy)-2-decyloxypropane and similar compounds have been studied for their role in self-assembly processes and metallo-supramolecular chemistry. For instance, metallosupramolecules formed from reactions of flexible 2-pyridyl ligands and silver salts have been observed (Shin et al., 2003).
Dental Material Science
In dental material science, certain dimethacrylate comonomers, like Bis-GMA, which shares structural similarities with 1,3-Bis(3-trichlorosilylpropoxy)-2-decyloxypropane, have been analyzed for their polymerization and properties in novel dental composites (Pereira et al., 2002).
Molecular Recognition
The versatile assembling capabilities of compounds structurally related to 1,3-Bis(3-trichlorosilylpropoxy)-2-decyloxypropane have been explored in molecular recognition studies. These studies demonstrated the adaptability of hydrogen-bonding subunits in generating one-dimensional motifs (Karle et al., 1997).
Synthesis of Optically Active Polymers
Tris(pentafluorophenyl)borane was found to be an effective catalyst in the synthesis of optically pure and completely diisotactic phenyl- and naphthyl-substituted poly(siloxane)s. This process is relevant to the synthesis and applications of 1,3-Bis(3-trichlorosilylpropoxy)-2-decyloxypropane and similar compounds in the production of optically active polymers (Zhou & Kawakami, 2005).
Polymerization of Propylene
Bis(1,3-di-tert-butylimidazolin-2-iminato) titanium complexes have been used effectively in the polymerization of propylene, offering insights into the potential use of 1,3-Bis(3-trichlorosilylpropoxy)-2-decyloxypropane in similar polymerization processes (Sharma et al., 2012).
Catalysts for Silicone Curing and Polyurethane Preparation
Organotin catalysts, like 1,2-bis(acyloxy)tetraalkyldistannane, have shown potential in silicone curing and polyurethane preparation. Given its similar properties, 1,3-Bis(3-trichlorosilylpropoxy)-2-decyloxypropane may also be applicable in such processes (Jousseaume et al., 1994).
Propriétés
IUPAC Name |
trichloro-[3-[2-decoxy-3-(3-trichlorosilylpropoxy)propoxy]propyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38Cl6O3Si2/c1-2-3-4-5-6-7-8-9-14-28-19(17-26-12-10-15-29(20,21)22)18-27-13-11-16-30(23,24)25/h19H,2-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVAQKYRBQCHRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(COCCC[Si](Cl)(Cl)Cl)COCCC[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38Cl6O3Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700640 | |
| Record name | 1,1,1,13,13,13-Hexachloro-7-(decyloxy)-5,9-dioxa-1,13-disilatridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(3-trichlorosilylpropoxy)-2-decyloxypropane | |
CAS RN |
862912-02-5 | |
| Record name | 1,1,1,13,13,13-Hexachloro-7-(decyloxy)-5,9-dioxa-1,13-disilatridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




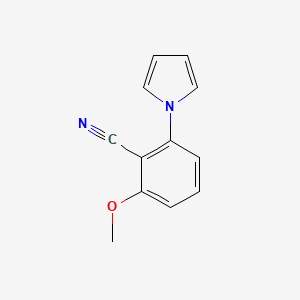
![[2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B3159507.png)
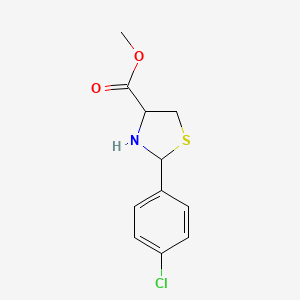
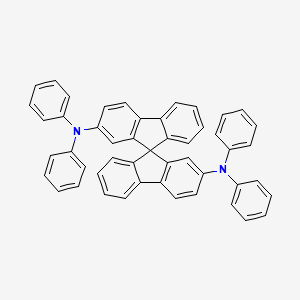
![tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B3159528.png)
![1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B3159535.png)
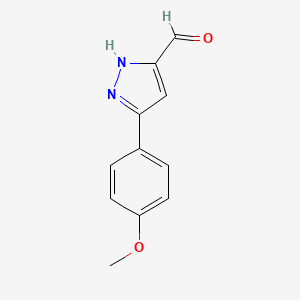
![N-[3-(Trimethoxysilyl)propyl]hexadecanamide](/img/structure/B3159562.png)
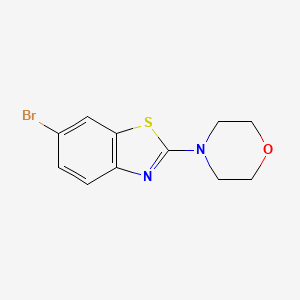
![2,3-di(hexadecanoyloxy)propyl 2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethyl phosphate](/img/structure/B3159580.png)
